molecular formula C44H85N25O15 B15138446 RS Domain derived peptide

RS Domain derived peptide

Cat. No.: B15138446
M. Wt: 1204.3 g/mol
InChI Key: FOTQHSNQMOGSDC-NVRHUXBUSA-N
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Description

RS Domain derived peptides are synthetic peptides that mimic the arginine-serine (RS) repeats found in SR proteins. These proteins are crucial for alternative splicing and phase separation in cells. The RS Domain derived peptides interact with RNA recognition motifs (RRMs) through electrostatic and cation-pi interactions, making them valuable tools for studying SR proteins and their functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: RS Domain derived peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as piperidine .

Industrial Production Methods: Industrial production of RS Domain derived peptides follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity. The scalability of SPPS makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: RS Domain derived peptides primarily undergo interactions rather than traditional chemical reactions. These interactions include electrostatic interactions, cation-pi interactions, and hydrogen bonding. These interactions are crucial for the peptides’ ability to mimic the RS domains of SR proteins .

Common Reagents and Conditions: The synthesis of RS Domain derived peptides involves reagents like Fmoc-protected amino acids, coupling agents (HBTU, DIC), and deprotecting agents (piperidine). The peptides are typically synthesized under mild conditions to prevent degradation and ensure high fidelity .

Major Products Formed: The primary product of these reactions is the RS Domain derived peptide itself. These peptides are designed to mimic the RS repeats found in SR proteins and are used to study protein-protein and protein-RNA interactions .

Mechanism of Action

RS Domain derived peptides exert their effects by mimicking the RS repeats of SR proteins. They interact with RNA recognition motifs (RRMs) through electrostatic and cation-pi interactions. These interactions facilitate the study of SR protein functions, including their role in alternative splicing and phase separation. The peptides help solubilize SR proteins, enabling structural and biochemical analyses that were previously challenging due to the low solubility of these proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H85N25O15

Molecular Weight

1204.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C44H85N25O15/c45-16-30(74)61-21(6-1-11-56-40(46)47)31(75)66-26(17-70)35(79)62-22(7-2-12-57-41(48)49)32(76)67-27(18-71)36(80)63-23(8-3-13-58-42(50)51)33(77)68-28(19-72)37(81)64-24(9-4-14-59-43(52)53)34(78)69-29(20-73)38(82)65-25(39(83)84)10-5-15-60-44(54)55/h21-29,70-73H,1-20,45H2,(H,61,74)(H,62,79)(H,63,80)(H,64,81)(H,65,82)(H,66,75)(H,67,76)(H,68,77)(H,69,78)(H,83,84)(H4,46,47,56)(H4,48,49,57)(H4,50,51,58)(H4,52,53,59)(H4,54,55,60)/t21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

FOTQHSNQMOGSDC-NVRHUXBUSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N

Origin of Product

United States

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